molecular formula C8H7FN2 B033144 5-(Aminomethyl)-2-fluorobenzonitrile CAS No. 368426-86-2

5-(Aminomethyl)-2-fluorobenzonitrile

Cat. No. B033144
CAS RN: 368426-86-2
M. Wt: 150.15 g/mol
InChI Key: VRSKZZIXPDVEFN-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-fluorobenzonitrile is a compound of interest in the field of organic chemistry due to its potential applications in synthesis and material science. This compound belongs to the class of fluorobenzonitriles, which are known for their versatility in chemical reactions and significance in pharmaceutical and materials research.

Synthesis Analysis

The synthesis of fluorobenzonitriles, such as 5-(Aminomethyl)-2-fluorobenzonitrile, often involves halogenation and cyanation reactions. A related compound, 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile, was synthesized through a five-step process starting from 4-bromo-2-formylthiazole, showcasing the general approach to fluorobenzonitrile derivatives through halide intermediates and coupling reactions (Gopinathan, Jin, & Rehder, 2009).

Molecular Structure Analysis

The molecular structure of fluorobenzonitriles is characterized by the presence of a fluorine atom and a cyano group attached to a benzene ring, which significantly affects their electronic and geometrical parameters. For instance, studies on 5-fluoro-2-methylbenzonitrile using Density Functional Theory (DFT) reveal detailed insights into bond lengths, angles, and vibrational spectra, which are relevant for understanding the structure of 5-(Aminomethyl)-2-fluorobenzonitrile (Ajaypraveenkumar, Raman, & Sebastian, 2017).

Chemical Reactions and Properties

Fluorobenzonitriles participate in various chemical reactions, including coupling reactions and nucleophilic substitutions, due to the reactive nature of the cyano and fluoro groups. These reactions are essential for modifying the molecule and introducing new functional groups, such as in the synthesis of Schiff bases from related fluorophenyl compounds (Puthran et al., 2019).

Physical Properties Analysis

The physical properties of fluorobenzonitriles, including melting and boiling points, solubility, and crystal structure, are influenced by the fluorine and cyano groups. These groups affect intermolecular interactions and the overall stability of the compound. For example, the crystal structure analysis of related compounds provides insights into the packing and hydrogen bonding patterns that can be expected for 5-(Aminomethyl)-2-fluorobenzonitrile (Asiri et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and NLO (Non-Linear Optical) properties, of fluorobenzonitriles are significantly impacted by their structural elements. For example, the investigation of NLO properties in related fluorobenzonitriles reveals potential applications in materials science (Kumar & Raman, 2017).

Scientific Research Applications

Chemical Fixation of Carbon Dioxide

A study utilizing 2-aminobenzonitriles, closely related to 5-(aminomethyl)-2-fluorobenzonitrile, demonstrated their application in the efficient chemical fixation of CO2 to produce quinazoline-2,4(1H,3H)-diones. This process, catalyzed by a simple monomeric tungstate, represents a significant step towards carbon capture technologies, illustrating the potential of such compounds in environmental chemistry and sustainability efforts (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Synthesis of Halogenated Aromatic Compounds

Research on derivatives of 2-fluorobenzonitriles, which include structures similar to 5-(aminomethyl)-2-fluorobenzonitrile, has led to the development of methods for synthesizing various halogenated aromatic compounds. These methodologies offer pathways to create complex molecules efficiently, applicable in pharmaceuticals and materials science. One such example is the synthesis of 3-bromo-2-fluorobenzonitrile, showcasing the versatility of fluorobenzonitriles in organic synthesis (Szumigala, Devine, Gauthier, & Volante, 2004).

Advanced Pharmaceutical Intermediates

The compound under discussion and its related chemical structures have been utilized as intermediates in the synthesis of complex pharmaceuticals. An example includes the synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile, a precursor for PET radioligands. This illustrates the critical role of such fluorinated compounds in developing diagnostic tools and therapeutic agents (Gopinathan, Jin, & Rehder, 2009).

Material Science and Corrosion Inhibition

In material science, derivatives of 2-aminobenzonitriles have been explored as corrosion inhibitors for metals, showcasing their potential in industrial applications. These compounds demonstrate significant efficacy in protecting metals from corrosion, highlighting the importance of such chemicals in enhancing the durability and longevity of metal-based structures (Verma, Quraishi, & Singh, 2015).

properties

IUPAC Name

5-(aminomethyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSKZZIXPDVEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595147
Record name 5-(Aminomethyl)-2-fluorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-2-fluorobenzonitrile

CAS RN

368426-86-2
Record name 5-(Aminomethyl)-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Aminomethyl)-2-fluorobenzonitrile
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Synthesis routes and methods

Procedure details

A solution of 5-(bromomethyl)-2-fluorobenzonitrile (300 mg, 1.402 mmol) in 7M NH3/methanol (5 mL, 35.0 mmol) was stirred at room temp for 18 h. After the removing the solvent the resulting residue was stirred with Et2O/sat. Na2CO3. The aqueous layer was then separated and the organic layer dried (Na2SO4), filtered and concentrated to give a 3:1 mixture of the title compound, amine 5-(aminomethyl)-2-fluorobenzonitrile contaminated and 5,5′-azanediylbis(methylene)bis(2-fluorobenzonitrile). The mixture was used without further purification. 1H NMR (500 MHz, CDCl3) δ: 7.48-7.66 (2 H, m), 7.07-7.21 (1 H, m), 3.89 (2 H, s).
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